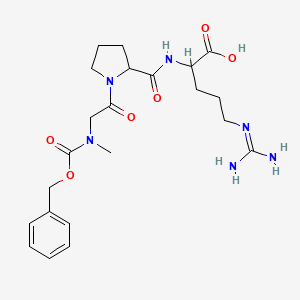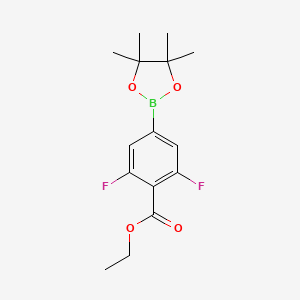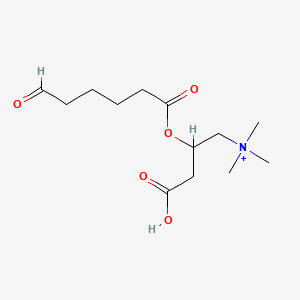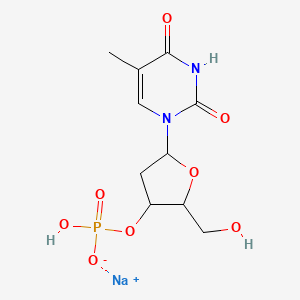![molecular formula C30H32F2N8O4 B12101597 Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)
Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bipyridine core substituted with amino groups and fluorobenzyl groups, making it a versatile ligand for coordination chemistry and a potential candidate for pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Synthesis of 6,6’-diamino-2,2’-bipyridine: This can be achieved by the amination of 6,6’-dibromo-2,2’-bipyridine using potassium amide in liquid ammonia with iron(III) nitrate nonahydrate as the catalyst.
Introduction of 4-fluorobenzyl groups: The amino groups on the bipyridine core can be substituted with 4-fluorobenzyl groups through a nucleophilic substitution reaction.
Formation of diethyl dicarbamate: The final step involves the reaction of the substituted bipyridine with diethyl carbonate under appropriate conditions to form the diethyl dicarbamate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry, it can form complexes with various metal ions, which can be used in catalysis and material science.
Biology: The compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions.
Medicine: Its derivatives may have potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate depends on its application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through coordination with metal cofactors.
類似化合物との比較
Similar Compounds
6,6’-diamino-2,2’-bipyridine: A simpler analog without the fluorobenzyl and dicarbamate groups.
Diethyl (4,4’-diamino-6,6’-bis((4-fluorobenzyl)amino)-[1,1’-biphenyl]-3,3’-diyl)dicarbamate: A structurally similar compound with a biphenyl core instead of bipyridine.
Uniqueness
Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate is unique due to its specific substitution pattern and the presence of both fluorobenzyl and dicarbamate groups. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile ligand for coordination chemistry and a potential candidate for pharmaceutical research.
特性
分子式 |
C30H32F2N8O4 |
|---|---|
分子量 |
606.6 g/mol |
IUPAC名 |
ethyl N-[2-amino-5-[6-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]pyridin-3-yl]-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C30H32F2N8O4/c1-3-43-29(41)37-23-13-21(27(39-25(23)33)35-15-17-5-9-19(31)10-6-17)22-14-24(38-30(42)44-4-2)26(34)40-28(22)36-16-18-7-11-20(32)12-8-18/h5-14H,3-4,15-16H2,1-2H3,(H,37,41)(H,38,42)(H3,33,35,39)(H3,34,36,40) |
InChIキー |
PRBLYWGDVQGYSM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(N=C(C(=C1)C2=CC(=C(N=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)



![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate](/img/structure/B12101538.png)

![1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101555.png)
![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)

![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)
![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)

